OD36 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

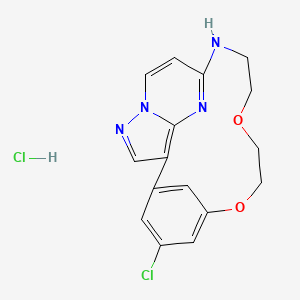

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H16Cl2N4O2 |

|---|---|

Molecular Weight |

367.2 g/mol |

IUPAC Name |

4-chloro-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene;hydrochloride |

InChI |

InChI=1S/C16H15ClN4O2.ClH/c17-12-7-11-8-13(9-12)23-6-5-22-4-2-18-15-1-3-21-16(20-15)14(11)10-19-21;/h1,3,7-10H,2,4-6H2,(H,18,20);1H |

InChI Key |

VGOJZWODJXQKMN-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCOC2=CC(=CC(=C2)C3=C4N=C(N1)C=CN4N=C3)Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

OD36 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

OD36 hydrochloride is a potent, ATP-competitive, macrocyclic inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2). By targeting these two key kinases, this compound demonstrates significant anti-inflammatory and anti-osteogenic properties. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on downstream signaling pathways, quantitative efficacy data, and detailed experimental protocols for key assays.

Introduction

This compound has emerged as a valuable research tool for investigating the roles of RIPK2 and ALK2 in various pathological processes. RIPK2 is a crucial mediator of inflammatory signaling downstream of the nucleotide-binding oligomerization domain-containing protein (NOD) receptors, while ALK2 is a bone morphogenetic protein (BMP) type I receptor implicated in diseases such as Fibrodysplasia Ossificans Progressiva (FOP). The dual inhibitory activity of this compound makes it a compound of interest for studying and potentially treating inflammatory disorders and aberrant bone formation.

Mechanism of Action

This compound exerts its effects by directly binding to the ATP pocket of both RIPK2 and ALK2, thereby preventing their phosphorylation and subsequent activation.

Inhibition of the NOD-RIPK2 Signaling Pathway

In the NOD-like receptor (NLR) signaling pathway, the recognition of bacterial peptidoglycans by NOD1 and NOD2 triggers the recruitment and activation of RIPK2. Activated RIPK2 undergoes autophosphorylation and initiates downstream signaling cascades, primarily leading to the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This results in the production of pro-inflammatory cytokines and chemokines. This compound effectively blocks the kinase activity of RIPK2, thereby inhibiting these downstream inflammatory responses.

Inhibition of the ALK2-Smad Signaling Pathway

ALK2, a BMP type I receptor, plays a crucial role in bone and cartilage formation. Upon binding of ligands such as BMPs or, in the case of FOP-associated mutations (e.g., R206H), activin A, ALK2 forms a complex with a type II receptor and becomes phosphorylated. Activated ALK2 then phosphorylates the downstream signaling proteins Smad1 and Smad5. Phosphorylated Smad1/5 forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of osteogenic genes. This compound inhibits the kinase activity of both wild-type and mutant ALK2, thereby preventing the phosphorylation of Smad1/5 and blocking the osteogenic signaling cascade.[1]

Data Presentation

In Vitro Inhibitory Activity

| Target | Assay Type | IC50 (nM) | KD (nM) | Reference |

| RIPK2 | Kinase Assay | 5.3 | - | |

| ALK2 | Kinase Assay | 47 | 37 | |

| ALK2 (R206H) | Kinase Assay | 22 | - | |

| ALK1 | Kinase Assay | - | 90 |

Kinase Selectivity

This compound was profiled against a panel of 366 kinases. At a concentration of 100 nM, significant inhibition (>50%) was observed for a limited number of kinases, highlighting its relative selectivity.

| Kinase | % Inhibition at 100 nM |

| RIPK2 | >90% |

| ALK2 | ~80% |

| SIK2 | ~80% |

| ACVR2B | ~80% |

| ACVRL1 | ~80% |

A more comprehensive kinase selectivity profile is not publicly available at this time.

In Vivo Efficacy

In a mouse model of MDP-induced acute peritonitis, a single intraperitoneal dose of this compound demonstrated significant anti-inflammatory effects.

| Model | Species | Dose | Route | Effect | Reference |

| MDP-induced peritonitis | Mouse | 6.25 mg/kg | i.p. | Inhibition of inflammatory cell recruitment (neutrophils and lymphocytes) |

Pharmacokinetic Data

No publicly available pharmacokinetic data for this compound (e.g., Cmax, Tmax, AUC, oral bioavailability) was identified.

Experimental Protocols

RIPK2 Kinase Assay (Radiometric)

This protocol is based on the methods described in Tigno-Aranjuez et al., 2014.

-

Reaction Setup: In a 96-well plate, combine the kinase buffer, RIPK2 enzyme, and varying concentrations of this compound or vehicle control (DMSO).

-

Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add a mixture of radiolabeled ATP (e.g., [γ-³³P]ATP) and a suitable substrate (e.g., myelin basic protein) to each well to start the kinase reaction.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Substrate Capture: Spot the reaction mixture onto a filter paper (e.g., P81 phosphocellulose paper).

-

Washing: Wash the filter paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.

-

Detection: Measure the radioactivity remaining on the filter paper using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Western Blot for Phospho-Smad1/5 in KS483 Cells

This protocol is based on the methods described in Sánchez-Duffhues et al., 2019.

-

Cell Culture and Treatment: Seed KS483 cells in culture plates and grow until they reach the desired confluency. Pre-treat the cells with this compound at concentrations ranging from 0.1 to 1 µM for 24 hours.

-

Stimulation: Stimulate the cells with 50 ng/mL of BMP-6 for a defined period (e.g., 1 hour) to induce Smad1/5 phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Smad1/5, total Smad1/5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the phospho-Smad1/5 signal to the total Smad1/5 and loading control signals.

MDP-Induced Acute Peritonitis in Mice

This protocol is based on the methods described in Tigno-Aranjuez et al., 2014.

-

Animal Acclimatization: Acclimatize the mice to the experimental conditions for at least one week prior to the experiment.

-

Inhibitor Administration: Administer this compound (6.25 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.

-

Induction of Peritonitis: After a specified pre-treatment time (e.g., 30 minutes), induce peritonitis by i.p. injection of muramyl dipeptide (MDP).

-

Peritoneal Lavage: At a defined time point after MDP injection (e.g., 4-6 hours), euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing a fixed volume of sterile PBS or saline into the peritoneal cavity.

-

Cell Counting and Differentiation:

-

Determine the total number of inflammatory cells in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.

-

Prepare cytospin slides from the lavage fluid and stain with a differential stain (e.g., Wright-Giemsa) to identify and count the different types of inflammatory cells (e.g., neutrophils, lymphocytes, macrophages).

-

-

Data Analysis: Compare the number and composition of inflammatory cells in the peritoneal lavage fluid of this compound-treated mice with those of the vehicle-treated control group.

Conclusion

This compound is a potent dual inhibitor of RIPK2 and ALK2, demonstrating significant anti-inflammatory and anti-osteogenic activities in preclinical models. Its mechanism of action involves the direct inhibition of the kinase activity of these two enzymes, leading to the suppression of downstream NF-κB/MAPK and Smad signaling pathways, respectively. The data presented in this guide highlight the potential of this compound as a valuable research tool for elucidating the roles of RIPK2 and ALK2 in health and disease. Further studies are warranted to explore its full therapeutic potential, including a comprehensive characterization of its kinase selectivity and pharmacokinetic profile.

References

OD36 Hydrochloride: A Technical Guide to its Function as a Potent Dual ALK2 and RIPK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of OD36 hydrochloride, a macrocyclic compound identified as a potent dual inhibitor of Activin receptor-like kinase 2 (ALK2) and Receptor-Interacting Protein Kinase 2 (RIPK2). This document details its mechanism of action, inhibitory activity, and its function in relevant signaling pathways, particularly in the context of Fibrodysplasia Ossificans Progressiva (FOP).

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of both ALK2 and RIPK2 kinases.[1][2][3] This binding prevents the phosphorylation of downstream substrates, thereby blocking their signaling cascades. Its macrocyclic structure contributes to its potent and specific binding.[1][2] In the context of ALK2, a member of the bone morphogenetic protein (BMP) type I receptor family, OD36 effectively antagonizes the signaling initiated by ligands such as BMPs and activin A.[4][5] This is particularly relevant for the constitutively active mutant ALK2 (R206H) found in FOP, a rare genetic disorder characterized by progressive heterotopic ossification.[4][6][7]

The inhibitory action of OD36 on RIPK2, an adaptor kinase crucial for NOD-mediated NF-κB activation, positions it as a potential therapeutic for inflammatory diseases.[3][5] OD36 has been shown to inhibit RIPK2 autophosphorylation and downstream NF-κB and MAPK signaling.[3][5]

Quantitative Inhibitory Profile

The following tables summarize the quantitative data on the inhibitory potency and binding affinity of this compound against its primary targets and related kinases.

| Target Kinase | Parameter | Value (nM) | Reference |

| ALK2 (wild-type) | IC50 | 47 | [2] |

| ALK2 (wild-type) | KD | 37 | [1][2] |

| ALK2 (R206H mutant) | IC50 | 22 | [2] |

| RIPK2 | IC50 | 5.3 | [1][2][3][5][8] |

| ALK1 | KD | 90 | [1][2] |

| SIK2 | % Inhibition @ 100 nM | ~80% | [3] |

| ACVR2B | % Inhibition @ 100 nM | ~80% | [3] |

| ACVRL1 | % Inhibition @ 100 nM | ~80% | [3] |

Signaling Pathway Inhibition

This compound effectively modulates the ALK2 signaling pathway, which plays a critical role in bone formation and is aberrantly activated in FOP. The diagram below illustrates the canonical BMP/ALK2 signaling pathway and the inhibitory action of OD36.

Caption: ALK2 signaling pathway and the inhibitory action of OD36.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of this compound.

In Vitro Kinase Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) and binding affinity (KD) of OD36 against target kinases.

-

Methodology:

-

Recombinant human kinases (ALK1, ALK2, ALK2 R206H, RIPK2) are used.

-

For IC50 determination, kinase activity is measured in the presence of varying concentrations of this compound, a suitable substrate (e.g., a generic peptide substrate or a specific protein like SMAD1), and ATP. The reaction progress is monitored, often by quantifying the amount of phosphorylated substrate using methods like radiometric assays (33P-ATP) or fluorescence-based assays.

-

For KD determination, techniques such as Kinase Binding Assays (e.g., KiNativ) or Surface Plasmon Resonance (SPR) can be employed to measure the direct binding of OD36 to the kinase.

-

Data is plotted as percent inhibition versus log inhibitor concentration and fitted to a sigmoidal dose-response curve to calculate the IC50.

-

Cellular Phospho-Smad1/5 Western Blot Assay

-

Objective: To assess the ability of OD36 to inhibit BMP/activin A-induced Smad1/5 phosphorylation in a cellular context.

-

Methodology:

-

Cell Culture: KS483 cells or Fibrodysplasia Ossificans Progressiva-derived Endothelial Colony-Forming Cells (FOP-ECFCs) are cultured under standard conditions.[1][4]

-

Treatment: Cells are pre-incubated with various concentrations of this compound (e.g., 0.1-1 µM) for a specified duration (e.g., 24 hours).[1][2]

-

Stimulation: Cells are then stimulated with a ligand such as BMP-6 (e.g., 50 ng/mL) or activin A (e.g., 50 ng/mL) for a short period (e.g., 30-60 minutes) to induce Smad1/5 phosphorylation.[1][4]

-

Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard method (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies specific for phosphorylated Smad1/5 and total Smad1/5 (as a loading control).

-

Detection: Membranes are incubated with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate. Band intensities are quantified using densitometry.

-

Caption: General experimental workflow for evaluating ALK2 inhibitors.

Chondrogenic and Osteogenic Differentiation Assays

-

Objective: To evaluate the effect of OD36 on the differentiation of progenitor cells into chondrocytes and osteoblasts.

-

Methodology:

-

Chondrogenic Differentiation:

-

ATDC5 cells overexpressing ALK2 R206H are cultured in micromasses in a chondrogenic medium.[4]

-

Cells are treated with BMP-6 or activin A (e.g., 50 ng/mL) in the presence or absence of OD36 (e.g., 0.5 µM) for an extended period (e.g., 21 days).[4]

-

Chondrogenesis is assessed by Alcian Blue staining for proteoglycans, with quantification by absorbance after solubilization.[4] Gene expression of chondrogenic markers (e.g., Collagen 2, Sox9, Mmp13, Collagen X) can also be analyzed by qPCR.[4]

-

-

Osteogenic Differentiation:

-

In Vivo Efficacy

In a mouse model of muramyl dipeptide (MDP)-induced acute peritonitis, a single intraperitoneal injection of OD36 (6.25 mg/kg) demonstrated anti-inflammatory effects.[1][9] The treatment led to a reduction in the recruitment of inflammatory cells, particularly neutrophils, to the peritoneum.[1][9] Furthermore, a decrease in the expression of RIPK2-specific genes and inflammatory cytokines and chemokines was observed.[1][9]

Summary and Future Directions

This compound is a potent, dual inhibitor of ALK2 and RIPK2 with promising therapeutic potential for both FOP and inflammatory diseases. Its ability to selectively inhibit the mutant ALK2 receptor in FOP and to suppress inflammatory signaling pathways highlights its significance. Further research is warranted to explore its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety and efficacy in preclinical models of FOP and various inflammatory conditions. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate the biological activities of OD36 and similar compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. RIPK2 Inhibitor, OD36 - CAS 1638644-62-8 - Calbiochem | 532757 [merckmillipore.com]

- 4. Development of Macrocycle Kinase Inhibitors for ALK2 Using Fibrodysplasia Ossificans Progressiva‐Derived Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. immune-system-research.com [immune-system-research.com]

- 6. Advancements in mechanisms and drug treatments for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. OD36 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

The Structure-Activity Relationship of OD36 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

OD36 hydrochloride is a potent, macrocyclic small molecule inhibitor targeting Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2). Its unique macrocyclic scaffold imparts high affinity and improved selectivity, making it a valuable tool for studying cellular signaling pathways and a promising starting point for the development of therapeutics for inflammatory diseases and rare genetic disorders like Fibrodysplasia Ossificans Progressiva (FOP). This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of OD36, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action within key signaling pathways.

Core Structure and Binding Mode

OD36 is a macrocyclic inhibitor built upon an ATP-mimetic pyrazolo[1,5-a]pyrimidine scaffold. The macrocyclic linker is a key structural feature that enhances its binding affinity and selectivity. X-ray crystallography has revealed that OD36 binds to the ATP pocket of the ALK2 kinase domain. The pyrazolo[1,5-a]pyrimidine core forms a crucial hydrogen bond with the hinge residue His286, a common interaction for ATP-competitive inhibitors. The macrocyclic linker extends into the hydrophobic back pocket and the ribose-binding region, contributing to the compound's high affinity and selectivity.

Structure-Activity Relationship (SAR)

The macrocyclic nature of OD36 is central to its potent inhibitory activity and selectivity profile. The following table summarizes the available quantitative data for OD36 and related compounds, highlighting key SAR insights.

| Compound | Structure | Target | IC50 (nM) | Kd (nM) | Key Structural Features & SAR Insights |

| OD36 | Macrocyclic pyrazolo[1,5-a]pyrimidine | RIPK2 | 5.3[1] | - | The macrocyclic structure provides high potency. |

| ALK2 (wild-type) | 47[1] | 37[1] | Potent inhibitor of both RIPK2 and ALK2. | ||

| ALK2 (R206H mutant) | 22[1] | - | Increased potency against the constitutively active FOP-associated mutant. | ||

| ALK1 | - | 90[1] | Demonstrates selectivity over other ALK family members. | ||

| OD52 | Macrocyclic pyrazolo[1,5-a]pyrimidine (modified linker) | ALK2 | - | - | A further optimized macrocycle with improved selectivity for ALK2, developed from the same chemical series as OD36.[2] |

| LDN-193189 | Non-macrocyclic pyrazolo[1,5-a]pyrimidine | ALK2 | - | - | A reference compound that is less selective than the macrocyclic inhibitors OD36 and OD52.[2] |

Key SAR Observations:

-

Macrocyclization: The introduction of a macrocyclic linker, as seen in OD36 and OD52, is a critical determinant of high potency and selectivity for ALK2 compared to non-macrocyclic analogs like LDN-193189.[2] This is attributed to the pre-organization of the molecule into a bioactive conformation, reducing the entropic penalty of binding.

-

Linker Composition and Length: While specific data on a series of OD36 analogs with varying linkers is limited, the development of OD52 with a modified linker suggests that optimization of the linker's length and composition can fine-tune the selectivity profile.[2]

-

Core Scaffold: The pyrazolo[1,5-a]pyrimidine core serves as an effective ATP-mimetic scaffold, anchoring the inhibitor in the active site through hydrogen bonding with the kinase hinge region.

Experimental Protocols

Kinase Activity Assays

1. RIPK2 Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

-

Materials:

-

Recombinant active RIPK2 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

This compound or other test compounds

-

-

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in Kinase Assay Buffer.

-

In a 384-well plate, add 1 µL of the diluted compound or vehicle control.

-

Add 2 µL of RIPK2 enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mix (containing MBP and ATP at desired concentrations) to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

-

2. ALK2 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of the inhibitor to the kinase.

-

Materials:

-

Recombinant ALK2 enzyme (e.g., GST-tagged)

-

Europium-labeled anti-GST antibody

-

Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

-

Kinase Buffer A

-

This compound or other test compounds

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 384-well plate, add 4 µL of the diluted compound.

-

Add 8 µL of a pre-mixed solution containing the ALK2 enzyme and the europium-labeled antibody.

-

Add 4 µL of the Alexa Fluor™ 647-labeled tracer.

-

Incubate the plate at room temperature for 60 minutes.

-

Read the FRET signal on a compatible plate reader (measuring emission at two wavelengths).

-

The binding of the tracer to the kinase results in a high FRET signal. Inhibition by OD36 displaces the tracer, leading to a decrease in the FRET signal.

-

Calculate IC50 values based on the displacement of the tracer.

-

Cellular Assay

Western Blot for Phospho-Smad1/5

This assay measures the inhibition of ALK2-mediated phosphorylation of its downstream substrates, Smad1 and Smad5, in a cellular context.

-

Materials:

-

Cells expressing wild-type or mutant ALK2 (e.g., C2C12 myoblasts or FOP patient-derived cells)

-

Cell culture medium and supplements

-

Activin A or BMP6 to stimulate the pathway

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Smad1/5, anti-total Smad1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Plate the cells and allow them to adhere.

-

Starve the cells in a low-serum medium for a few hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Stimulate the cells with Activin A (e.g., 50 ng/mL) or BMP6 for 30-60 minutes.

-

Wash the cells with cold PBS and lyse them on ice with lysis buffer.[3]

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[3]

-

Block the membrane and incubate with the primary antibody against phospho-Smad1/5 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Smad1 to confirm equal loading.

-

Quantify the band intensities to determine the extent of inhibition of Smad1/5 phosphorylation.

-

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of RIPK2 and ALK2, thereby modulating their respective signaling pathways.

NOD2-RIPK2 Signaling Pathway

The NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2) receptor is an intracellular pattern recognition receptor that recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan. Upon MDP binding, NOD2 recruits RIPK2, leading to the activation of downstream inflammatory signaling pathways, primarily NF-κB and MAPKs. OD36, by inhibiting the kinase activity of RIPK2, blocks this signaling cascade.

ALK2 Signaling Pathway

ALK2 is a type I receptor for bone morphogenetic proteins (BMPs) and, in the context of FOP-associated mutations (e.g., R206H), can also be activated by activins. Ligand binding induces the formation of a receptor complex with a type II receptor, leading to the phosphorylation and activation of ALK2. Activated ALK2 then phosphorylates the downstream signaling molecules Smad1, Smad5, and Smad8 (Smad1/5/8). These phosphorylated Smads then complex with Smad4 and translocate to the nucleus to regulate the transcription of genes involved in osteogenesis. OD36 inhibits the kinase activity of ALK2, thereby preventing the phosphorylation of Smad1/5/8 and blocking the downstream signaling cascade.

Conclusion

This compound is a well-characterized dual inhibitor of RIPK2 and ALK2. Its macrocyclic structure is a key determinant of its high potency and selectivity. The structure-activity relationship, though not yet exhaustively explored in the public domain, clearly indicates the superiority of the macrocyclic scaffold for this target class. The provided experimental protocols offer a robust framework for the further investigation of OD36 and the development of novel analogs. The detailed understanding of its interaction with the NOD2-RIPK2 and ALK2 signaling pathways underscores its potential as a valuable research tool and a foundation for the design of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of Macrocycle Kinase Inhibitors for ALK2 Using Fibrodysplasia Ossificans Progressiva‐Derived Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ALK3-SMAD1/5 Signaling Mediates the BMP2-Induced Decrease in PGE2 Production in Human Endometrial Stromal Cells and Decidual Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

OD36 Hydrochloride: A Technical Guide to its Inhibitory Effect on the NOD2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of OD36 hydrochloride, a potent small molecule inhibitor, and its targeted effects on the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) signaling pathway. We will explore its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the complex signaling cascades involved.

Introduction: The NOD2 Signaling Pathway

The innate immune system relies on pattern recognition receptors (PRRs) to detect microbial components and initiate a defensive response. NOD2 is a cytosolic PRR that recognizes muramyl dipeptide (MDP), a conserved motif within the peptidoglycan of most bacteria.[1] Upon MDP binding, NOD2 undergoes a conformational change, leading to the recruitment and activation of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2).[1][2][3]

RIPK2 is the central and indispensable kinase in the NOD1 and NOD2 signaling pathways.[4][5] Its activation triggers a cascade of downstream events, including its own autophosphorylation and ubiquitination, which serves as a scaffold to recruit further signaling complexes.[3][6][7] This ultimately leads to the activation of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, culminating in the transcription and release of pro-inflammatory cytokines and chemokines.[2][4][7][8]

Dysregulation of the NOD2-RIPK2 signaling axis is strongly associated with a variety of chronic inflammatory and autoimmune diseases, including Crohn's disease, Blau syndrome, and early-onset sarcoidosis.[2][7][9] Consequently, targeting this pathway, specifically through the inhibition of RIPK2, has emerged as a promising therapeutic strategy.[2][4] this compound is a potent and selective macrocyclic inhibitor of RIPK2, designed to modulate this critical inflammatory pathway.[10]

Mechanism of Action of this compound

This compound exerts its effect by directly targeting the ATP-binding pocket of RIPK2.[11][12][13] By competitively inhibiting the kinase activity of RIPK2, OD36 effectively blocks the entire downstream signaling cascade initiated by NOD2 activation.

The key inhibitory actions of OD36 include:

-

Inhibition of RIPK2 Autophosphorylation: OD36 prevents the auto-phosphorylation of RIPK2, a critical step for its activation and signaling function.[4][14]

-

Blockade of Downstream NF-κB Signaling: By inhibiting RIPK2, OD36 prevents the activation of the IKK complex, thereby blocking the phosphorylation and subsequent degradation of IκBα. This keeps the NF-κB heterodimer sequestered in the cytoplasm, preventing the transcription of inflammatory genes.[4][6][14]

-

Inhibition of MAPK Pathway Activation: The activation of MAPKs, such as ERK, JNK, and p38, is also dependent on RIPK2. OD36 has been shown to inhibit MDP-induced MAPK activation.[4][14]

-

Reduction of Inflammatory Gene Expression: The ultimate outcome of OD36-mediated RIPK2 inhibition is a significant downregulation in the expression of RIPK2-dependent genes, including various pro-inflammatory cytokines and chemokines.[11]

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following table summarizes the key quantitative metrics.

| Parameter | Value | Target/System | Reference |

| IC50 | 5.3 nM | RIPK2 Kinase Activity | [11][12][14][15][16] |

| Kd | 37 nM | ALK2 Kinase | [11][12][15] |

| IC50 | 47 nM | ALK2 Kinase | [11][12] |

| IC50 | 22 nM | ALK2 R206H Mutant | [11][12] |

| In Vivo Dosage | 6.25 mg/kg (i.p.) | Mouse MDP-Induced Peritonitis Model | [11][13] |

| In Vivo Effect | Inhibition of inflammatory cell recruitment | Mouse MDP-Induced Peritonitis Model | [11][13][14] |

Visualizing the NOD2 Signaling Pathway and OD36 Inhibition

The following diagram illustrates the NOD2 signaling cascade and the specific point of intervention by this compound.

Caption: The NOD2 signaling pathway initiated by MDP, leading to NF-κB and MAPK activation. This compound inhibits the kinase activity of RIPK2, blocking all downstream signaling.

Experimental Protocols

This section details generalized protocols for assessing the efficacy of RIPK2 inhibitors like this compound, based on methodologies described in the literature.

-

Objective: To determine the concentration of this compound required to inhibit 50% of RIPK2 kinase activity.

-

Principle: A radiometric or fluorescence-based assay measures the phosphorylation of a generic kinase substrate by recombinant human RIPK2 in the presence of varying concentrations of the inhibitor.

-

Methodology:

-

Reagents: Recombinant human RIPK2, kinase buffer, ATP (with γ-³²P-ATP for radiometric assay), appropriate peptide substrate, and this compound stock solution.

-

Procedure: a. Serially dilute this compound to create a range of concentrations. b. In a microplate, combine recombinant RIPK2, the peptide substrate, and the diluted inhibitor in kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 30-60 minutes). e. Terminate the reaction. f. Measure the amount of substrate phosphorylation. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence assays, a specific antibody and detection reagent are used.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

-

Objective: To confirm that OD36 inhibits NOD2-driven signaling in a cellular context.

-

Cell Lines: Human monocytic THP-1 cells, human colorectal adenocarcinoma HT-29 cells, or Bone Marrow-Derived Macrophages (BMDMs) are commonly used as they endogenously express the NOD2 pathway components.[13]

-

Methodology:

-

Cell Culture and Treatment: a. Culture cells to an appropriate density. b. Pre-treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours or overnight).[13] c. Stimulate the cells with MDP (e.g., 10 µg/mL) for a short period (e.g., 15-30 minutes for phosphorylation events, longer for cytokine production).

-

Western Blot Analysis: a. Lyse the cells and collect total protein. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe with primary antibodies against phosphorylated forms of key signaling proteins (e.g., p-RIPK2, p-IκBα, p-p38, p-ERK) and their total protein counterparts as loading controls. d. Incubate with appropriate secondary antibodies and visualize using chemiluminescence.

-

Cytokine Production Analysis (ELISA): a. For cytokine measurements, stimulate cells for a longer duration (e.g., 6-24 hours). b. Collect the cell culture supernatant. c. Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Objective: To evaluate the anti-inflammatory efficacy of OD36 in a living organism.

-

Animal Model: C57BL/6 mice are typically used.

-

Methodology:

-

Treatment: a. Administer this compound (e.g., 6.25 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[13] b. After a short pre-treatment period (e.g., 30 minutes), induce peritonitis by i.p. injection of MDP (e.g., 150 µg).[13]

-

Sample Collection: a. After a set time (e.g., 4 hours), euthanize the mice and perform a peritoneal lavage with sterile PBS to collect the inflammatory cell infiltrate.[13]

-

Analysis: a. Cellular Infiltration: Perform a total and differential cell count on the lavage fluid using a hematology analyzer or manual counting with staining to quantify the recruitment of neutrophils, lymphocytes, and other immune cells.[4][13] b. Gene Expression (qRT-PCR): Isolate RNA from the collected peritoneal cells. Synthesize cDNA and perform quantitative real-time PCR to measure the expression levels of RIPK2-dependent inflammatory genes (e.g., Tnf, Il6, Cxcl1).[4]

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening and validating a RIPK2 inhibitor.

Caption: A standard workflow for the identification and validation of a RIPK2 inhibitor like OD36, from initial screening to in vivo testing.

Conclusion

This compound is a highly potent inhibitor of RIPK2, a critical kinase that mediates pro-inflammatory signaling downstream of the intracellular bacterial sensor NOD2. By binding to the ATP pocket of RIPK2, OD36 effectively abrogates the activation of NF-κB and MAPK pathways, leading to a marked reduction in inflammatory responses both in vitro and in vivo.[4][13][14] The data presented in this guide underscore the potential of OD36 and similar RIPK2 inhibitors as valuable research tools and as a promising therapeutic strategy for a range of inflammatory disorders characterized by aberrant NOD2 signaling.

References

- 1. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | NOD Signaling and Cell Death [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]

- 9. embopress.org [embopress.org]

- 10. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. immune-system-research.com [immune-system-research.com]

- 15. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 16. glpbio.com [glpbio.com]

OD36 Hydrochloride: A Technical Guide for the Investigation of Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of OD36 hydrochloride, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), for the study of inflammatory pathways. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the signaling pathways involved.

Core Concepts: Mechanism of Action of this compound

This compound is a macrocyclic small molecule that functions as a potent inhibitor of RIPK2, a key serine/threonine kinase that transduces signals from the intracellular pattern recognition receptors NOD1 and NOD2.[1][2] Upon recognition of bacterial peptidoglycans, such as muramyl dipeptide (MDP) by NOD2, RIPK2 is activated, leading to the initiation of downstream inflammatory signaling cascades.[2][3]

OD36 exerts its inhibitory effect by binding to the ATP-binding pocket of RIPK2's kinase domain.[2][3] This competitive inhibition prevents the autophosphorylation of RIPK2, a critical step in its activation.[3] Consequently, the recruitment and activation of downstream signaling components are blocked, leading to the suppression of pro-inflammatory pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4] The inhibition of these pathways results in a significant reduction in the transcription and secretion of various pro-inflammatory cytokines and chemokines.[3][4]

In addition to its potent activity against RIPK2, OD36 has also been shown to inhibit Activin A receptor type 1 (ACVR1), also known as ALK2.[5][6] This dual activity should be considered when designing and interpreting experiments.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Target | Parameter | Value (nM) | Reference(s) |

| RIPK2 | IC50 | 5.3 | [5][6][7] |

| ALK2 (ACVR1) | Kd | 37 | [5][6][7] |

| ALK2 | IC50 | 47 | [5][6] |

| ALK2 R206H | IC50 | 22 | [5][6] |

| ALK1 | Kd | 90 | [5][6] |

Table 2: In Vivo Efficacy of OD36 in a Muramyl Dipeptide (MDP)-Induced Peritonitis Mouse Model

| Animal Model | Dosage | Administration Route | Key Findings | Reference(s) |

| C57BL/6 mice | 6.25 mg/kg | Intraperitoneal (i.p.) | - Inhibited the recruitment of inflammatory cells (neutrophils and lymphocytes) to the peritoneum.- Decreased the expression of RIPK2-specific genes.- Reduced the expression of inflammatory cytokine and chemokine genes. | [3][4][5][6][8] |

Signaling Pathway

The following diagram illustrates the role of RIPK2 in the NOD2 signaling pathway and the mechanism of inhibition by OD36.

Caption: NOD2 signaling pathway and OD36 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound to study inflammatory pathways.

In Vitro Inhibition of RIPK2 Kinase Activity

Objective: To determine the half-maximal inhibitory concentration (IC50) of OD36 against RIPK2.

Materials:

-

Recombinant human RIPK2 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate peptide (e.g., a generic tyrosine kinase substrate)

-

This compound

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplate reader

Protocol:

-

Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase buffer.

-

In a 96-well plate, add the RIPK2 enzyme, the substrate peptide, and the different concentrations of OD36 or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP to a final concentration within the linear range of the assay.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the OD36 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays for NF-κB and MAPK Pathway Inhibition

Objective: To assess the effect of OD36 on MDP-induced NF-κB and MAPK signaling in cultured cells.

Cell Lines:

-

Human colorectal adenocarcinoma cells (HT-29)

-

Bone marrow-derived macrophages (BMDMs) from mice

Materials:

-

Cell culture medium and supplements

-

This compound

-

Muramyl dipeptide (MDP)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies for Western blotting:

-

Phospho-p65 (NF-κB)

-

Total p65 (NF-κB)

-

Phospho-p38 MAPK

-

Total p38 MAPK

-

Phospho-ERK1/2

-

Total ERK1/2

-

β-actin (loading control)

-

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

Protocol:

-

Seed the cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of OD36 or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with MDP (e.g., 10 µg/mL) for a time course (e.g., 0, 15, 30, 60 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Perform SDS-PAGE and Western blotting with the specified primary and secondary antibodies.

-

Visualize the protein bands using a chemiluminescent detection system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

In Vivo Muramyl Dipeptide (MDP)-Induced Peritonitis Model

Objective: To evaluate the anti-inflammatory efficacy of OD36 in an acute in vivo model of inflammation.

Animal Model:

-

C57BL/6 mice

Materials:

-

This compound

-

Muramyl dipeptide (MDP)

-

Sterile phosphate-buffered saline (PBS)

-

Lavage buffer (e.g., PBS with 2 mM EDTA)

-

Flow cytometry antibodies (e.g., anti-Ly6G for neutrophils, anti-CD3 for lymphocytes)

-

RNA extraction reagents

-

qRT-PCR reagents (primers for inflammatory cytokines like TNF-α, IL-6, and chemokines like CXCL1)

Protocol:

-

Administer OD36 (6.25 mg/kg) or vehicle control to the mice via intraperitoneal (i.p.) injection.[3][4][5][8]

-

After a pre-treatment period (e.g., 30 minutes), induce peritonitis by i.p. injection of MDP (e.g., 100 µg in PBS).

-

At a specified time point after MDP injection (e.g., 4-6 hours), euthanize the mice.

-

Perform a peritoneal lavage by injecting and retrieving a known volume of lavage buffer.

-

Count the total number of cells in the peritoneal lavage fluid.

-

Perform flow cytometry analysis on the lavage cells to quantify the populations of neutrophils and lymphocytes.

-

Isolate RNA from the peritoneal cells and perform qRT-PCR to measure the gene expression of inflammatory mediators.

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating the anti-inflammatory properties of this compound.

Caption: OD36 experimental workflow.

This guide provides a solid foundation for researchers interested in utilizing this compound as a tool to dissect inflammatory signaling pathways. The provided protocols and data serve as a starting point for designing and executing robust experiments to further elucidate the role of RIPK2 in health and disease.

References

- 1. New Compounds Reduce Debilitating Inflammation | CWRU Newsroom | Case Western Reserve University [case.edu]

- 2. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to OD36 Hydrochloride In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of in vitro kinase assays involving OD36 hydrochloride, a potent dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2). This document details the methodologies for key experiments, presents quantitative data in structured tables, and illustrates relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a macrocyclic small molecule inhibitor that demonstrates high potency against RIPK2, a key mediator of inflammatory signaling pathways.[1][2] It also exhibits significant inhibitory activity against ALK2, a member of the Transforming Growth Factor-beta (TGF-β) superfamily of receptors.[1] The dual inhibitory nature of this compound makes it a valuable tool for studying the roles of RIPK2 and ALK2 in various physiological and pathological processes, including inflammation and bone morphogenesis. This compound acts as an ATP-competitive inhibitor, binding to the ATP pocket of its target kinases.[1]

Data Presentation: Kinase Selectivity and Potency

The inhibitory activity of this compound has been characterized against its primary targets and a selection of other kinases. The following tables summarize the available quantitative data on its potency and selectivity.

Table 1: Potency of this compound against Primary Targets

| Target Kinase | Assay Type | IC50 / Kd | Reference |

| RIPK2 | In Vitro Kinase Assay | 5.3 nM (IC50) | [1] |

| ALK2 (ACVR1) | In Vitro Kinase Assay | 47 nM (IC50) | [1] |

| ALK2 (ACVR1) | Binding Assay | 37 nM (Kd) | [1] |

| ALK2 R206H | In Vitro Kinase Assay | 22 nM (IC50) | [1] |

| ALK1 | Binding Assay | 90 nM (Kd) | [1] |

Table 2: Selectivity Profile of this compound against Other Kinases

| Kinase | Inhibition at 100 nM | Reference |

| SIK2 | Similar % inhibition to ALK2 | [2] |

Note: A broader kinase selectivity screen against 366 kinases has been performed, indicating good overall selectivity for OD36. However, detailed tabular data from this screen is not publicly available. The information provided here is based on published findings.

Signaling Pathways

This compound modulates distinct signaling pathways through its inhibition of RIPK2 and ALK2.

RIPK2 Signaling Pathway

RIPK2 is a crucial component of the innate immune response, acting downstream of the pattern recognition receptors NOD1 and NOD2. Upon activation by bacterial peptidoglycans, NOD1/2 recruits RIPK2, leading to its autophosphorylation and ubiquitination. This initiates a signaling cascade that activates both the NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines. This compound, by inhibiting the kinase activity of RIPK2, blocks these downstream signaling events.

Caption: RIPK2 signaling pathway and the inhibitory action of this compound.

ALK2 Signaling Pathway

ALK2 is a type I receptor in the BMP signaling pathway. Ligand binding (e.g., BMPs) induces the formation of a heteromeric complex with a type II BMP receptor. The type II receptor then phosphorylates the glycine-serine-rich (GS) domain of ALK2, activating its kinase domain. Activated ALK2 subsequently phosphorylates downstream SMAD proteins (SMAD1, SMAD5, SMAD8), which then form a complex with SMAD4 and translocate to the nucleus to regulate gene expression. This compound inhibits the kinase activity of ALK2, thereby preventing the phosphorylation of SMADs.

Caption: ALK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for performing in vitro kinase assays to evaluate the inhibitory activity of this compound against RIPK2 and ALK2.

RIPK2 In Vitro Radiometric Kinase Assay

This protocol is adapted from methods used in the initial characterization of OD36.

Materials:

-

Recombinant human RIPK2 enzyme

-

Peptide substrate (e.g., RBER-CHKtide)

-

This compound stock solution (in DMSO)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[3]

-

Stop solution (e.g., phosphoric acid)

-

Filter paper or membrane

-

Scintillation counter

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, recombinant RIPK2 enzyme, and the peptide substrate. The final concentrations should be optimized for linear reaction kinetics.

-

Inhibitor Pre-incubation: Add varying concentrations of this compound or DMSO (vehicle control) to the reaction wells.

-

Initiate Kinase Reaction: Start the reaction by adding [γ-³²P]ATP to each well. The final ATP concentration should be close to the Kₘ for RIPK2, if known, to accurately determine the IC50 value.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[3]

-

Stop Reaction: Terminate the reaction by adding a stop solution.

-

Substrate Capture: Spot the reaction mixture onto filter paper to capture the phosphorylated peptide substrate.

-

Washing: Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.

-

Detection: Measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a RIPK2 in vitro radiometric kinase assay.

ALK2 In Vitro ADP-Glo™ Kinase Assay

This protocol is based on a commercially available assay format.

Materials:

-

Recombinant human ALK2 enzyme

-

Substrate (e.g., Casein or a specific peptide)

-

This compound stock solution (in DMSO)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare Reagents: Prepare the kinase reaction buffer, ATP solution, and substrate solution.

-

Add Inhibitor: Add varying concentrations of this compound or DMSO (vehicle control) to the wells of the plate.

-

Add Enzyme and Substrate: Add the recombinant ALK2 enzyme and substrate to the wells.

-

Initiate Kinase Reaction: Start the reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

-

Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Convert ADP to ATP and Detect: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

References

OD36 Hydrochloride: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OD36 hydrochloride is a potent, macrocyclic dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2). This document provides a comprehensive overview of the currently available nonclinical pharmacodynamic data and discusses the known experimental protocols. While detailed pharmacokinetic parameters for this compound are not publicly available, this guide addresses general pharmacokinetic considerations for macrocyclic kinase inhibitors. This compound has demonstrated significant potential in modulating inflammatory responses and aberrant bone morphogenetic protein (BMP) signaling, positioning it as a compound of interest for further investigation in related pathologies.

Introduction

This compound is a synthetic, macrocyclic small molecule that has emerged as a high-affinity ligand for the ATP-binding pocket of RIPK2 and ALK2. Its dual inhibitory activity suggests therapeutic potential in a range of inflammatory diseases and disorders characterized by dysregulated ALK2 signaling, such as Fibrodysplasia Ossificans Progressiva (FOP). This technical guide synthesizes the available preclinical data to provide a detailed understanding of its mechanism of action, biological effects, and the methodologies used in its initial characterization.

Pharmacodynamics

The pharmacodynamics of this compound are characterized by its potent inhibition of key kinases involved in inflammation and bone morphogenesis.

Mechanism of Action

This compound functions as a competitive inhibitor at the ATP-binding site of its target kinases. By occupying this pocket, it prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascades initiated by these enzymes.

Signaling Pathway of this compound Inhibition

Caption: Inhibition of RIPK2 and ALK2 signaling pathways by this compound.

Potency and Selectivity

This compound exhibits nanomolar potency against its primary targets. The available data on its inhibitory activity and binding affinity are summarized in the table below.

| Target | Parameter | Value | Reference |

| RIPK2 | IC50 | 5.3 nM | [1][2][3][4][5] |

| ALK2 | KD | 37 nM | [1][2][5] |

| IC50 | 47 nM | [2] | |

| ALK2 (R206H mutant) | IC50 | 22 nM | [2] |

| ALK1 | KD | 90 nM | [2] |

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the biological effects of this compound in both cellular and animal models.

-

Inhibition of BMP Signaling: In KS483 cells, OD36 (0.1-1 μM) effectively inhibited Bone Morphogenetic Protein 6 (BMP-6)-induced phosphorylation of Smad1/5.[2] Furthermore, preincubation with OD36 (0.5 μM) in endothelial colony-forming cells from FOP patients completely blocked Activin A-induced Smad1/5 activation and the expression of target genes ID-1 and ID-3.[1][5]

-

Anti-inflammatory Effects: In an in vivo mouse model of acute peritonitis induced by muramyl dipeptide (MDP), a single intraperitoneal dose of OD36 (6.25 mg/kg) significantly reduced the recruitment of inflammatory cells, particularly neutrophils and lymphocytes, to the peritoneum.[1] This was accompanied by a decrease in the expression of RIPK2-specific genes and inflammatory cytokines and chemokines.[1]

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not currently available in the public domain. The following section provides a general overview of the pharmacokinetic considerations for macrocyclic kinase inhibitors.

General Considerations for Macrocyclic Kinase Inhibitors

Macrocyclic structures are often employed in kinase inhibitor design to enhance potency and selectivity by pre-organizing the molecule into a bioactive conformation. However, their pharmacokinetic properties can be variable.

-

Absorption and Bioavailability: Oral bioavailability can be a challenge for macrocycles due to their often larger size and potential for poor solubility and permeability. Formulation strategies are often critical to achieve adequate oral exposure.

-

Distribution: The volume of distribution can be influenced by the physicochemical properties of the macrocycle, such as lipophilicity and plasma protein binding.

-

Metabolism: Hepatic metabolism is a common clearance pathway for kinase inhibitors. The macrocyclic scaffold can sometimes shield parts of the molecule from metabolic enzymes, potentially leading to lower clearance and a longer half-life.

-

Excretion: The routes of excretion (renal and/or fecal) will depend on the properties of the parent drug and its metabolites.

Further studies are required to elucidate the specific pharmacokinetic profile of this compound.

Experimental Protocols

In Vivo MDP-Induced Peritonitis Model

The following protocol was used to assess the in vivo anti-inflammatory activity of this compound.

Experimental Workflow for In Vivo Peritonitis Model

Caption: Workflow of the MDP-induced acute peritonitis mouse model.

Methodology:

-

Animal Model: The study utilized a mouse model of acute peritonitis.

-

Drug Administration: Mice were administered either a vehicle control or this compound at a dose of 6.25 mg/kg via intraperitoneal (i.p.) injection.[1]

-

Induction of Peritonitis: Thirty minutes after drug administration, peritonitis was induced by an i.p. injection of 150 µg of muramyl dipeptide (MDP).[1]

-

Sample Collection: Four hours after MDP administration, the mice were euthanized, and a peritoneal lavage was performed to collect the cellular infiltrate.[1]

-

Analysis: The collected cells were analyzed to determine the differential counts of white blood cells (WBCs), including neutrophils and lymphocytes. RNA was also extracted from the infiltrating cells for quantitative real-time polymerase chain reaction (qRT-PCR) analysis to measure the expression of RIPK2-specific genes and inflammatory cytokines and chemokines.[1]

Conclusion

This compound is a potent dual inhibitor of RIPK2 and ALK2 with demonstrated efficacy in preclinical models of inflammation and diseases driven by aberrant BMP signaling. Its mechanism of action and in vivo effects are well-characterized. However, a significant gap in knowledge exists regarding its pharmacokinetic properties. Future studies elucidating the ADME profile of this compound will be critical for its further development as a potential therapeutic agent. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in this promising compound.

References

- 1. Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. scienceopen.com [scienceopen.com]

- 4. A review on macrocyclic kinase inhibitors in clinical trials - Int J Pharm Chem Anal [ijpca.org]

- 5. Designed Macrocyclic Kinase Inhibitors | Macrocycles in Drug Discovery | Books Gateway | Royal Society of Chemistry [books.rsc.org]

OD36 Hydrochloride: A Technical Guide for Fibrodysplasia Ossificans Progressiva Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrodysplasia Ossificans Progressiva (FOP) is a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft tissues. The underlying cause of FOP is a recurrent activating mutation in the ACVR1 gene, which encodes the ALK2 receptor, a bone morphogenetic protein (BMP) type I receptor. This mutation leads to aberrant signaling, driving the pathological bone formation. OD36 hydrochloride has emerged as a promising small molecule inhibitor targeting the ALK2 kinase, offering a potential therapeutic avenue for FOP. This technical guide provides an in-depth overview of this compound for FOP research, consolidating key data, experimental protocols, and signaling pathway information to support ongoing and future investigations in the field.

Introduction to Fibrodysplasia Ossificans Progressiva

Fibrodysplasia Ossificans Progressiva is an autosomal dominant disorder with a devastating clinical course.[1] Flare-ups, often triggered by trauma or occurring spontaneously, lead to the replacement of muscles, tendons, and ligaments with bone, causing progressive loss of mobility and eventual immobilization. The primary genetic driver is a single point mutation (c.617G>A; R206H) in the ACVR1 (Activin A receptor, type I)/ALK2 (Activin receptor-like kinase 2) gene. This mutation renders the ALK2 receptor hyperactive, leading to excessive downstream signaling through the Smad pathway upon binding of ligands like Activin A, which normally does not trigger this cascade through the wild-type receptor.

This compound: A Dual ALK2 and RIPK2 Inhibitor

OD36 is a macrocyclic compound identified as a potent inhibitor of both ALK2 and Receptor-Interacting Protein Kinase 2 (RIPK2).[2] Its macrocyclic structure contributes to a high degree of specificity and potent binding to the ATP pocket of the ALK2 kinase.[2] While initially investigated for its role in inflammatory pathways through RIPK2 inhibition, its potent activity against the wild-type and, more importantly, the mutant ALK2 receptor has positioned it as a significant tool for FOP research.

Quantitative Kinase Inhibition Profile

The inhibitory activity of OD36 has been characterized against several kinases, demonstrating its potency and selectivity. The following tables summarize the key quantitative data available.

| Target Kinase | Parameter | Value (nM) | Reference |

| RIPK2 | IC50 | 5.3 | [2] |

| ALK2 (ACVR1) | Kd | 37 | [2] |

| ALK2 (ACVR1) | IC50 | 47 | [2] |

| ALK2 R206H | IC50 | 22 | [2] |

| ALK1 | Kd | 90 | [2] |

Table 1: In Vitro Kinase Inhibition and Binding Affinity of OD36. IC50 values represent the concentration of OD36 required to inhibit 50% of the kinase activity. Kd (dissociation constant) is a measure of binding affinity.

Mechanism of Action in FOP: Targeting the Aberrant ALK2 Signaling Pathway

In FOP, the mutated ALK2 receptor (ALK2 R206H) exhibits a gain-of-function, leading to ligand-independent and ligand-dependent hyperactivation of the BMP signaling pathway. Activin A, which is not a canonical activator of the wild-type ALK2 receptor, can potently activate the mutant receptor, leading to the phosphorylation of downstream signaling molecules Smad1 and Smad5. These phosphorylated Smads then complex with Smad4 and translocate to the nucleus to regulate the transcription of genes involved in osteogenesis and chondrogenesis.

OD36 exerts its therapeutic potential by directly inhibiting the kinase activity of the ALK2 R206H receptor. By binding to the ATP pocket of the kinase domain, OD36 prevents the phosphorylation of Smad1/5, thereby blocking the downstream signaling cascade that drives heterotopic ossification.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of OD36 in the context of FOP research.

In Vitro Inhibition of Smad1/5 Phosphorylation (Western Blot)

This protocol describes the detection of phosphorylated Smad1/5 (p-Smad1/5) in cell lysates by Western blot to assess the inhibitory activity of OD36 on the ALK2 signaling pathway.

Materials:

-

Cell lines: KS483, FOP patient-derived Endothelial Colony-Forming Cells (ECFCs)

-

This compound

-

Ligands: Recombinant human BMP-6, Activin A

-

Lysis Buffer (RIPA or SDS-based)[3]

-

Protein quantification assay (e.g., BCA kit)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% w/v BSA or non-fat dry milk in TBST)

-

Primary antibody: Rabbit anti-phospho-Smad1/5 (Ser463/465) (e.g., Cell Signaling Technology #9511, diluted 1:1000)[4]

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Cell Lysis and Protein Quantification:

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-Smad1/5 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

-

Chondrogenic Differentiation Micromass Assay

This assay assesses the ability of OD36 to inhibit chondrogenesis, a key process in endochondral ossification, in ATDC5 cells overexpressing ALK2 R206H.

Materials:

-

ATDC5 cells stably overexpressing ALK2 R206H

-

Chondrogenic medium (DMEM/F-12 supplemented with 5% FBS, 1% ITS, 1% sodium pyruvate, and 50 µg/mL ascorbic acid)[2][7][8]

-

This compound

-

Activin A

-

Alcian Blue staining solution (0.1% Alcian Blue in 0.1 M HCl)

-

Guanidine hydrochloride (6 M)

Procedure:

-

Micromass Culture:

-

Create high-density micromass cultures by spotting 2 x 105 cells in a small volume (e.g., 20 µL) in the center of a well of a multi-well plate.

-

Allow cells to adhere for 2-4 hours before adding chondrogenic medium.

-

-

Treatment:

-

Incubate micromass cultures in chondrogenic medium containing the desired concentrations of OD36 (e.g., 0.5 µM) and Activin A (e.g., 50 ng/mL) for 21 days, changing the medium every 2-3 days.

-

-

Alcian Blue Staining and Quantification:

Osteogenic Differentiation of FOP-ECFCs

This protocol evaluates the effect of OD36 on the osteogenic differentiation of endothelial colony-forming cells derived from FOP patients.

Materials:

-

FOP patient-derived ECFCs

-

Osteogenic differentiation medium (e.g., EGM-2 supplemented with 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 100 nM dexamethasone)[10][11]

-

This compound

-

Activin A

-

Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)[12][13]

-

Acetic acid (10%) or Cetylpyridinium chloride (10%) for quantification

Procedure:

-

Cell Culture and Treatment:

-

Culture FOP-ECFCs in appropriate growth medium until confluent.

-

Induce osteogenic differentiation by switching to osteogenic differentiation medium containing Activin A and the desired concentrations of OD36.

-

Culture for 14-21 days, changing the medium every 3 days.[14]

-

-

Alizarin Red S Staining and Quantification:

-

Fix the cells with 4% paraformaldehyde.

-

Stain with Alizarin Red S solution for 20-30 minutes at room temperature.[15]

-

Wash with distilled water to remove excess stain.

-

For quantification, extract the stain with 10% acetic acid or 10% cetylpyridinium chloride.[12]

-

Measure the absorbance of the extract at approximately 405 nm.[16]

-

In Vivo Muramyl Dipeptide (MDP)-Induced Peritonitis Model

This in vivo model assesses the anti-inflammatory properties of OD36 by measuring its ability to reduce immune cell recruitment in response to an inflammatory stimulus.

Materials:

-

Mice (e.g., C57BL/6)

-

This compound (for intraperitoneal injection)

-

Muramyl dipeptide (MDP)

-

Sterile PBS

-

Peritoneal lavage fluid (e.g., ice-cold PBS or HBSS)

Procedure:

-

Treatment:

-

Administer OD36 (e.g., 6.25 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

-

Induction of Peritonitis:

-

30 minutes after OD36 administration, induce peritonitis by i.p. injection of MDP (e.g., 100-150 µg per mouse).

-

-

Peritoneal Lavage and Cell Quantification:

-

After a set time (e.g., 4-5 hours), euthanize the mice.

-

Perform peritoneal lavage by injecting a known volume of ice-cold lavage fluid into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.[17]

-

Count the total number of immune cells in the lavage fluid using a hemocytometer or an automated cell counter.

-

Perform differential cell counts (e.g., neutrophils, lymphocytes) using flow cytometry or cytospin preparations followed by staining.[18]

-

Conclusion and Future Directions

This compound is a potent and selective inhibitor of the ALK2 kinase, the primary driver of FOP. Its ability to block the aberrant signaling cascade in FOP patient-derived cells and demonstrate anti-inflammatory effects in vivo underscores its potential as a valuable research tool and a lead compound for the development of FOP therapeutics. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the efficacy and mechanism of OD36 and other ALK2 inhibitors. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of OD36 for clinical translation and exploring its long-term efficacy and safety in preclinical models of FOP. The continued development of robust in vitro and in vivo models, utilizing patient-derived cells, will be crucial in advancing our understanding of FOP and accelerating the discovery of effective treatments.

References

- 1. webpath.med.utah.edu [webpath.med.utah.edu]

- 2. Chondrogenic ATDC5 cells: An optimised model for rapid and physiological matrix mineralisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. origene.com [origene.com]

- 4. Phospho-Smad1 (Ser463/465)/ Smad5 (Ser463/465)/ Smad9 (Ser465/467) Antibody | Cell Signaling Technology [cellsignal.com]

- 5. Extraction of Soluble and Insoluble Protein Fractions from Mouse Brains and Spinal Cords - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the best way to make your own lysis buffer for protein isolation? | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4.9. Alcian Blue Staining and Quantification [bio-protocol.org]

- 10. Frontiers | Endothelial Cells Promote Osteogenesis by Establishing a Functional and Metabolic Coupling With Human Mesenchymal Stem Cells [frontiersin.org]

- 11. Endothelial progenitor cells promote osteogenic differentiation in co-cultured with mesenchymal stem cells via the MAPK-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 13. ixcellsbiotech.com [ixcellsbiotech.com]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 15. sciencellonline.com [sciencellonline.com]

- 16. 3hbiomedical.com [3hbiomedical.com]

- 17. stemcell.com [stemcell.com]

- 18. researchgate.net [researchgate.net]

OD36 Hydrochloride and BMP Signaling: A Technical Guide

Introduction

OD36 hydrochloride is a potent, cell-permeable, and ATP-competitive macrocyclic inhibitor.[1][2] It was initially identified as a highly selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) with an IC50 of 5.3 nM.[1][3][4][5][6][7] Further characterization revealed its significant inhibitory activity against Activin A receptor type I (ACVR1), also known as Activin receptor-like kinase 2 (ALK2), a key receptor in the Bone Morphogenetic Protein (BMP) signaling pathway.[1][3][6] This dual inhibitory profile makes OD36 a valuable research tool for dissecting the roles of both RIPK2 and ALK2 in various physiological and pathological processes.

Its potent antagonism of mutant ALK2 signaling has garnered particular interest for its potential therapeutic application in Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by excessive bone formation driven by mutations in the ALK2 receptor.[3][4][6][8] This guide provides an in-depth technical overview of this compound, its mechanism of action concerning BMP signaling, quantitative data on its activity, and detailed protocols for relevant experimental assays.

The Canonical BMP Signaling Pathway

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-β (TGF-β) superfamily.[9][10][11] They play crucial roles in embryonic development, tissue homeostasis, and bone formation.[9][12][13] The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a heterotetrameric complex of two Type I and two Type II serine/threonine kinase receptors on the cell surface.[9][10][14]

Upon ligand binding, the constitutively active Type II receptor phosphorylates and activates the Type I receptor, such as ALK2.[10][14] The activated Type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8/9.[9][12][15] These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4.[9][12] This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes.[9][15]

Figure 1: Canonical BMP/SMAD Signaling Pathway.

Mechanism of Action: this compound in BMP Signaling